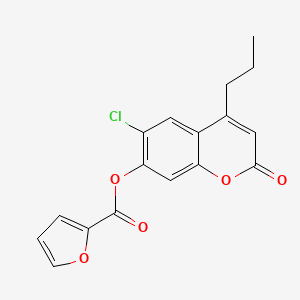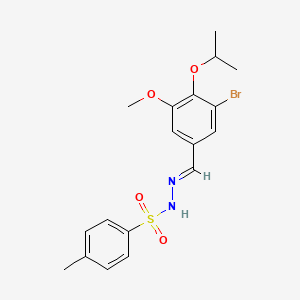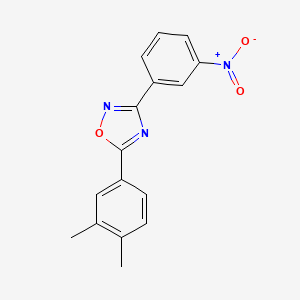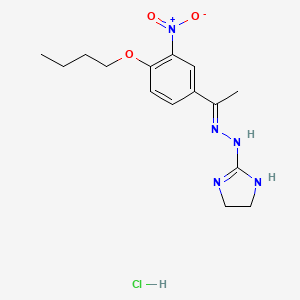
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate, also known as CPOF, is an organic chemical compound that is widely used in scientific research. It is a derivative of coumarin, which is a natural compound found in many plants and is known for its various biological activities. CPOF is synthesized through a multi-step process, and its structure and properties make it a valuable tool for investigating the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to modulate the activity of various transcription factors and cytokines.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial properties. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo. Additionally, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate in lab experiments include its relatively low cost and ease of synthesis, as well as its wide range of biological activities. However, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate. Some possible areas of investigation include its use as a tool for studying the mechanisms of action of various drugs and natural compounds, its potential as a therapeutic agent for various diseases, and its use in the development of new antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate involves several steps, starting with the reaction of 4-propyl-2H-chromen-2-one with chloroacetyl chloride to form 6-chloro-4-propyl-2-oxo-2H-chromene-7-carboxylic acid. This is then reacted with furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide to form 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate. The purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate has been used extensively in scientific research as a tool for investigating the biochemical and physiological effects of various compounds. It has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, and has been used to study the mechanisms of action of various drugs and natural compounds.
Propriétés
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO5/c1-2-4-10-7-16(19)22-14-9-15(12(18)8-11(10)14)23-17(20)13-5-3-6-21-13/h3,5-9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHBIENEIVZQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)


![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)



![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)


![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)